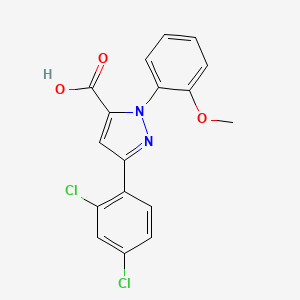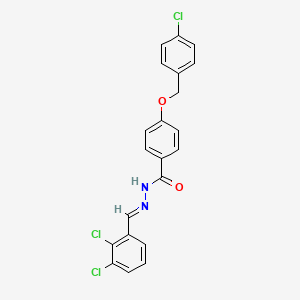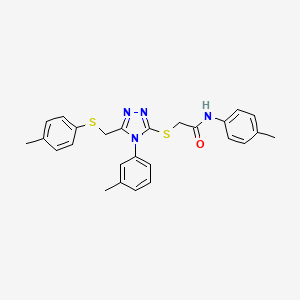![molecular formula C34H37ClN2O8 B12019282 4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019282.png)
4-({4-[(4-chlorobenzyl)oxy]phenyl}carbonyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes a pyrrolone core, chlorobenzyl, morpholinyl, and trimethoxyphenyl groups. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include chlorobenzyl chloride, morpholine, and trimethoxybenzene, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl group yields an alcohol.
科学的研究の応用
4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-{4-[(4-FLUOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
- 4-(BENZYLOXY)-N’-(4-((4-CHLOROBENZYL)OXY)-3-ETHOXYBENZYLIDENE)BENZOHYDRAZIDE
Uniqueness
The uniqueness of 4-{4-[(4-CHLOROBENZYL)OXY]BENZOYL}-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-5-(3,4,5-TRIMETHOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C34H37ClN2O8 |
|---|---|
分子量 |
637.1 g/mol |
IUPAC名 |
(4E)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H37ClN2O8/c1-41-27-19-24(20-28(42-2)33(27)43-3)30-29(32(39)34(40)37(30)14-4-13-36-15-17-44-18-16-36)31(38)23-7-11-26(12-8-23)45-21-22-5-9-25(35)10-6-22/h5-12,19-20,30,38H,4,13-18,21H2,1-3H3/b31-29+ |
InChIキー |
LEUMVNFCJMDOSA-OWWNRXNESA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C2/C(=C(/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)\O)/C(=O)C(=O)N2CCCN5CCOCC5 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)O)C(=O)C(=O)N2CCCN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 4-[({[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12019226.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019233.png)


![(5Z)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12019254.png)

![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019272.png)
![4-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12019276.png)
![1-cyano-N-(2,5-dimethylphenyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B12019286.png)

